REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[N:6][CH:7]=1.[OH-].[NH4+:11]>CO.[Cu]Br>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([NH2:11])[CH:7]=[N:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
copper(I) bromide
|
Quantity
|
2.67 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
171 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The mixture Was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated by rotary evaporation to a gummy residue
|
Type
|
ADDITION
|
Details
|
The residue was diluted with sodium carbonate solution (17.6%, 200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |